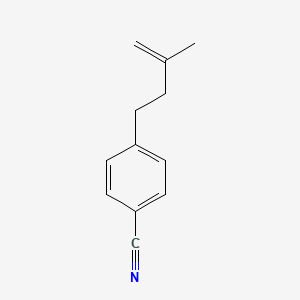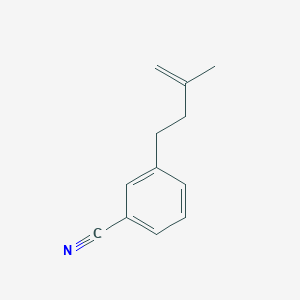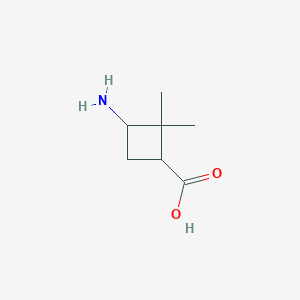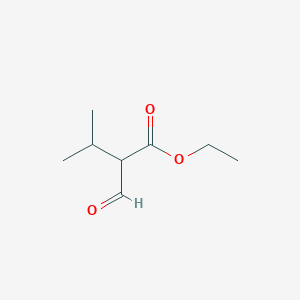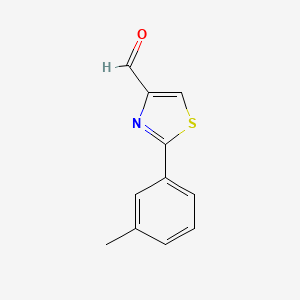
2-(m-Tolyl)thiazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(m-Tolyl)thiazole-4-carbaldehyde is a chemical compound with the CAS Number: 92422-79-2 and a molecular weight of 203.26 . It has a linear formula of C11H9NOS .
Synthesis Analysis
The synthesis of 2-(m-Tolyl)thiazole-4-carbaldehyde involves several steps. The compound can be synthesized in diethyl ether and ethanol . It can also react with hexamethylenetetramine in acetic acid . Other synthesis methods involve reactions with potassium cyanide in ethanol, and with potassium hydroxide .Molecular Structure Analysis
The molecular structure of 2-(m-Tolyl)thiazole-4-carbaldehyde is represented by the linear formula C11H9NOS . The InChI key for this compound is FRSDKJVLVWGYEI-UHFFFAOYSA-N .Chemical Reactions Analysis
2-(m-Tolyl)thiazole-4-carbaldehyde undergoes various chemical reactions. For instance, it can undergo a Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) .Physical And Chemical Properties Analysis
2-(m-Tolyl)thiazole-4-carbaldehyde is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
- 2-(m-Tolyl)thiazole-4-carbaldehyde is a chemical compound with the molecular formula C11H9NOS .
- In medical research, thiazole derivatives like 2-(m-Tolyl)thiazole-4-carbaldehyde have been studied for their potential therapeutic applications . For instance, Voreloxin, a drug candidate that contains a thiazole moiety, has been investigated for its ability to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, a G2 stop, and ultimately, cell death .
- This drug candidate is being investigated for the clinical use of atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy . The clinical trial results (NCT01154101 and NCT01031108) and a good number of high-quality research indicated the potential of SIRT1 in the treatment of many diseases .
-
Thiazole Derivatives in Medicinal Chemistry : Thiazole derivatives, including 2-(m-Tolyl)thiazole-4-carbaldehyde, have been studied for their potential therapeutic applications . They have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . For instance, thiazole derivatives have been used in the development of drugs like sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
-
Potential Antitumor Activity : A specific thiazole derivative, 2-(3-Amino-3-deoxy-b-d-xylofuranosyl) thiazole-4-carboxamide, has been identified as a new tiazofurin analogue with potent antitumor activity . This suggests that 2-(m-Tolyl)thiazole-4-carbaldehyde could potentially be modified and studied for similar applications.
- Antihypertensive Activity : Thiazole derivatives have been studied for their potential antihypertensive activity .
- Anti-Inflammatory Activity : These compounds have also been investigated for their anti-inflammatory properties .
- Antischizophrenia Activity : Some thiazole derivatives have shown potential in the treatment of schizophrenia .
- Antibacterial Activity : Thiazole derivatives have demonstrated antibacterial properties in some studies .
- Anti-HIV Activity : Certain thiazole derivatives have been studied for their potential use in the treatment of HIV .
- Hypnotics Activity : Thiazole derivatives have been explored for their potential use as hypnotics .
Safety And Hazards
Propiedades
IUPAC Name |
2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-3-2-4-9(5-8)11-12-10(6-13)7-14-11/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSDKJVLVWGYEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554456 |
Source


|
| Record name | 2-(3-Methylphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(m-Tolyl)thiazole-4-carbaldehyde | |
CAS RN |
92422-79-2 |
Source


|
| Record name | 2-(3-Methylphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

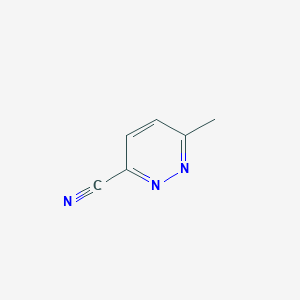
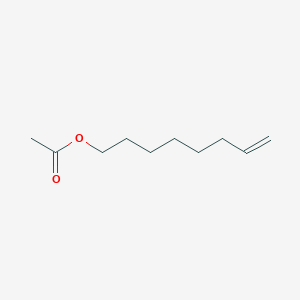
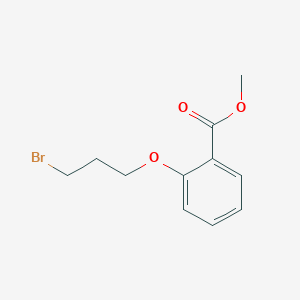
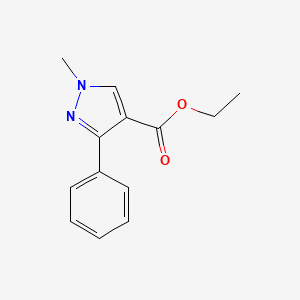
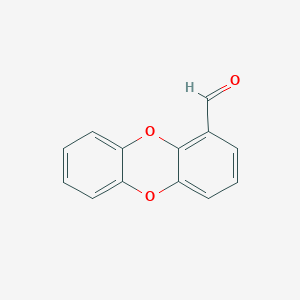
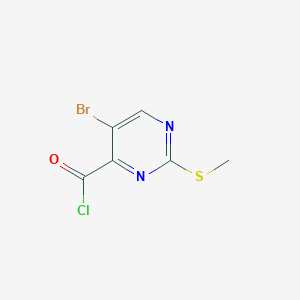
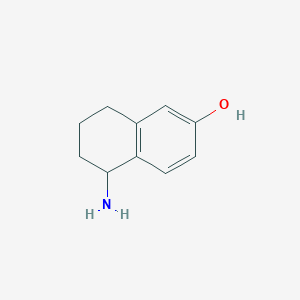
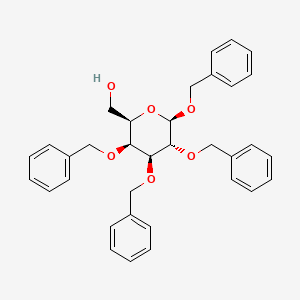
![Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-](/img/structure/B1315593.png)
